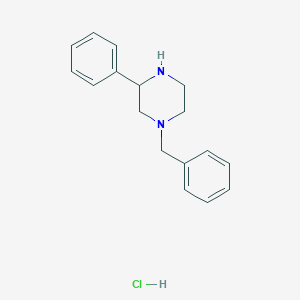

1-Benzyl-3-phenylpiperazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-3-phenylpiperazine hydrochloride is a chemical compound with the molecular formula C17H20N2·HCl. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

1-Benzyl-3-phenylpiperazine hydrochloride is a derivative of Benzylpiperazine . Benzylpiperazine is known to have euphoriant and stimulant properties . The primary targets of this compound are likely to be similar to those of Benzylpiperazine, which include dopamine receptors .

Mode of Action

The compound interacts with its targets, primarily dopamine receptors, and induces changes in the receptor activity. This interaction can lead to the stimulation of these receptors, resulting in the observed euphoriant and stimulant effects .

Biochemical Pathways

Given its similarity to benzylpiperazine, it is likely that it affects the dopaminergic pathways . These pathways are involved in various physiological processes, including mood regulation and reward mechanisms.

Pharmacokinetics

Benzylpiperazine, a related compound, is known to be metabolized in the liver and excreted through the kidneys . The bioavailability of this compound is currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of Benzylpiperazine. This includes stimulation of dopamine receptors, which can lead to increased dopamine activity in the brain. This increased activity can result in euphoriant and stimulant effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, temperature, and the presence of other substances that can interact with the compound . .

Biochemical Analysis

Biochemical Properties

It is known that the compound can participate in various biochemical reactions . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-Benzyl-3-phenylpiperazine hydrochloride is not well-defined. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

Further in vitro or in vivo studies are needed to elucidate these aspects .

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been extensively studied. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .

Transport and Distribution

Future studies could explore potential interactions with transporters or binding proteins and effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-phenylpiperazine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under controlled conditions to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-phenylpiperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-Benzyl-3-phenylpiperazine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Employed in studies related to neurotransmitter systems and receptor binding.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

1-Benzyl-3-phenylpiperazine hydrochloride can be compared with other similar compounds, such as:

1-Benzylpiperazine (BZP): Known for its stimulant properties and used recreationally.

1-Phenylpiperazine: Used in the synthesis of various pharmaceuticals.

1-(3-Chlorophenyl)piperazine (mCPP): Commonly found in illicit tablets and used as a starting material for antidepressant drugs.

Uniqueness: this compound is unique due to its specific structural features and its ability to act as a central nervous system stimulant. Its distinct molecular interactions with neurotransmitter receptors set it apart from other piperazine derivatives .

Properties

IUPAC Name |

1-benzyl-3-phenylpiperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2.ClH/c1-3-7-15(8-4-1)13-19-12-11-18-17(14-19)16-9-5-2-6-10-16;/h1-10,17-18H,11-14H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVDLKPWRLIEPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2)CC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.